molecular formula C21H26N4O3 B2436652 2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2380068-69-7

2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2436652
CAS No.: 2380068-69-7
M. Wt: 382.464
InChI Key: FBBSFJCPBHPPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to fully saturated piperidine derivatives.

Scientific Research Applications

2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds with similar pyridine structures but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Pyrimidine Derivatives: Molecules with the pyrimidine core but different side chains.

Uniqueness

2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-15-12-23-21(24-13-15)28-18-8-10-25(11-9-18)20(26)16-6-7-19(22-14-16)27-17-4-2-3-5-17/h6-7,12-14,17-18H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBSFJCPBHPPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.